(2S)-2-Fluorobutane-1,4-diamine dihydrochloride (CAS: 2580098-47-9) is an enantiopure, fluorinated aliphatic diamine building block utilized in both advanced materials science and medicinal chemistry. By incorporating a stereoselective fluorine atom at the C2 position, this compound provides a calculated combination of inductive electron withdrawal, defined spatial chirality, and enhanced metabolic stability compared to standard alkyl diamines [1]. Supplied as a bench-stable dihydrochloride salt, it exhibits high aqueous solubility and resists the rapid atmospheric carbon dioxide absorption that typically degrades free aliphatic diamines [2]. Its primary procurement value lies in its dual utility: acting as a conformationally restricted, pKa-modulated linker in pharmaceutical development, and serving as a critical chiral template for synthesizing ferroelectric two-dimensional hybrid organic-inorganic perovskites (HOIPs) [3].
Substituting (2S)-2-fluorobutane-1,4-diamine dihydrochloride with its non-fluorinated analog (butane-1,4-diamine) or a racemic mixture fundamentally compromises both material and biological performance. In medicinal chemistry, replacing the fluorinated core with an unsubstituted alkane chain removes the inductive electron-withdrawing effect, raising the amine pKa by up to 1.2 units and drastically altering the molecule's physiological ionization state and lipophilicity [1]. In materials science, attempting to use achiral butane-1,4-diamine or racemic 2-fluorobutane-1,4-diamine in perovskite synthesis completely fails to induce the non-centrosymmetric crystal packing required for chiral optoelectronic properties [2]. Only the enantiopure (2S) form can successfully template the distinct chirality-induced multipolar moments necessary for ferroelectrically switchable second harmonic generation (SHG) [2].
The enantiopure (2S)-2-fluorobutane-1,4-diamine acts as a highly specific chiral spacer in 2D hybrid perovskites (e.g., s-(FBDA)CdCl4). Research demonstrates that using the (2S) enantiomer induces a precise reconfiguration of multipolar moments, yielding a ferroelectrically switchable circular dichroism in second harmonic generation (SHG-CD) with a π/2 circular difference [1]. In contrast, using the achiral baseline butane-1,4-diamine results in a centrosymmetric crystal lattice that exhibits zero SHG-CD and no switchable chiral nonlinear optical response [1].
| Evidence Dimension | Ferroelectrically switchable SHG-CD (Chiral Nonlinear Optical Response) |
| Target Compound Data | π/2 circular difference in SHG (Switchable SHG-CD enabled) |
| Comparator Or Baseline | Achiral butane-1,4-diamine (Centrosymmetric packing, 0 SHG-CD) |
| Quantified Difference | Absolute induction of switchable chiral NLO properties vs. complete absence |
| Conditions | Crystallization of 2D hybrid perovskites (s-FCC) and electro-optic modulation |
Procurement of the enantiopure (2S) form is an absolute requirement for synthesizing chiral optoelectronic materials capable of encrypted optical communication.
The strategic placement of a highly electronegative fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect on the adjacent primary amines. Based on established class-level structure-activity relationships for beta-fluoroamines, this substitution lowers the basicity (pKa) of the diamine by approximately 0.5 to 1.2 units compared to the non-fluorinated baseline, butane-1,4-diamine (putrescine, pKa ~10.8) [1]. This quantitative shift in the acid dissociation constant significantly alters the protonation equilibrium at physiological pH (7.4), increasing the fraction of the unprotonated or mono-protonated species [1].
| Evidence Dimension | Amine pKa (Basicity) |
| Target Compound Data | Estimated pKa reduction of 0.5 - 1.2 units |
| Comparator Or Baseline | Butane-1,4-diamine (pKa ~10.8) |
| Quantified Difference | ~10-fold shift in protonation equilibrium at physiological pH |
| Conditions | Aqueous solution, physiological pH (7.4) |
Lowering the pKa of the diamine linker improves membrane permeability and alters target binding kinetics in pharmaceutical formulations.
Free aliphatic diamines are notoriously difficult to handle in standard laboratory workflows due to their rapid reaction with atmospheric carbon dioxide to form insoluble carbamate salts. By procuring (2S)-2-fluorobutane-1,4-diamine as a dihydrochloride salt, the primary amines are fully protonated, effectively neutralizing their nucleophilicity [1]. This salt form extends the bench-stable shelf life indefinitely under standard conditions and increases the onset temperature of thermal decomposition by preventing premature intramolecular cyclization, whereas the free base analog degrades rapidly upon ambient air exposure [1].
| Evidence Dimension | Atmospheric Stability (CO2 Reactivity) |
| Target Compound Data | Dihydrochloride salt: Inert to atmospheric CO2, bench-stable |
| Comparator Or Baseline | Free base diamines: Rapid carbamate formation upon air exposure |
| Quantified Difference | Indefinite handling time in ambient air vs. rapid degradation |
| Conditions | Ambient laboratory storage and handling |
Purchasing the dihydrochloride salt eliminates the need for inert-atmosphere glovebox handling, streamlining scale-up and standard synthetic workflows.
Directly leveraging the stereoselective induction demonstrated in Section 3, this compound is the premier building block for s-(FBDA)CdCl4 and related 2D hybrid organic-inorganic perovskites. It is the exact choice for materials scientists developing electro-optic modulators, encrypted optical communication devices, and systems requiring switchable circular dichroism in second harmonic generation [1].
In medicinal chemistry, the C2-fluorination provides a dual advantage of pKa modulation and steric shielding against oxidative degradation. It is the preferred procurement choice when replacing a standard putrescine linker in a drug candidate to improve oral bioavailability, tune membrane permeability, or prevent rapid clearance by monoamine oxidases [2].
The enantiopure nature of the (2S) diamine, combined with its bench-stable dihydrochloride form, makes it an ideal precursor for synthesizing conformationally restricted, fluorinated peptidomimetics. It is highly suited for solid-phase peptide synthesis (SPPS) workflows where precise stereocontrol and predictable solubility profiles are required to maintain high coupling efficiencies without the risk of atmospheric carbamate formation [3].